molecular formula C25H18FN5O2 B2515665 2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide CAS No. 1797729-88-4

2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide

Cat. No.: B2515665
CAS No.: 1797729-88-4
M. Wt: 439.45
InChI Key: QBBWPNNKUPDSNA-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide is a complex organic compound that features a unique combination of fluorophenyl, dihydropyrimidinyl, and imidazopyridinyl groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenyl and imidazopyridinyl intermediates, which are then coupled through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are tailored to optimize the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound .

Scientific Research Applications

2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • **2-[4-(4-chlorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide
  • **2-[4-(4-bromophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide

Uniqueness

What sets 2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(2-{imidazo[1,2-a]pyridin-2-yl}phenyl)acetamide apart from similar compounds is its fluorine atom, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

IUPAC Name

2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN5O2/c26-18-10-8-17(9-11-18)21-13-25(33)31(16-27-21)15-24(32)29-20-6-2-1-5-19(20)22-14-30-12-4-3-7-23(30)28-22/h1-14,16H,15H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBBWPNNKUPDSNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=CC=CC3=N2)NC(=O)CN4C=NC(=CC4=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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